4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)8-1-3-9(4-2-8)12-7-14-6-11-5-13-14/h1-6,12H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLASJSUNNOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methylamino group: The 1,2,4-triazole ring is then reacted with a methylamine derivative to introduce the methylamino group.
Coupling with benzoic acid: Finally, the methylamino-substituted triazole is coupled with benzoic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the triazole ring or the benzoic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid has a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol. The compound features a triazole ring that contributes to its biological activity, making it a subject of various studies aimed at understanding its pharmacological potential .
Anticancer Activity
One of the most notable applications of this compound is its anticancer properties. Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicated that certain synthesized hybrids showed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values ranging from 15.6 to 23.9 µM . The mechanism of action includes inducing apoptosis in cancer cells, which is critical for developing effective anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the triazole moiety is known to enhance the antimicrobial properties of compounds. Various studies have indicated that derivatives containing the triazole ring can exhibit broad-spectrum antimicrobial activity against bacteria and fungi .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Compounds with similar structures have been documented to inhibit inflammatory pathways, suggesting that this compound could be further explored for treating inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents on the benzene ring or the triazole moiety. Structural modifications can significantly influence the biological activity of the compound.
Case Study: Synthesis and Evaluation
A comprehensive study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives and evaluated their biological activities. The results revealed that specific modifications led to enhanced anticancer properties while reducing cytotoxic effects on normal cells . This highlights the importance of structure-activity relationship (SAR) studies in drug development.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by targeting key signaling pathways and enzymes . The triazole ring and benzoic acid moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key analogues include:
Key Observations :
- HTBA, a closely related analogue, is extensively studied for its anticancer activity and utility in constructing MOFs .
Anticancer Activity
- HTBA Hybrids : Derivatives like 148b and 148c (IC50: 15.6 µM and 23.9 µM, respectively) demonstrated potent cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cells, outperforming doxorubicin (IC50: 19.7 µM and 22.6 µM) . Mechanistic studies revealed apoptosis induction via caspase-3 activation .
Antioxidant Activity
- Analogues like 4-(1H-triazol-1-yl)benzoic acid hybrids exhibited radical scavenging activity in DPPH assays, with compound 14 showing the highest efficacy (EC50: 28.5 µM) .
Physicochemical Properties
Biological Activity
4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid, commonly referred to as a triazole benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, highlighting key research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-hydrazinobenzoic acid with appropriate aldehydes under reflux conditions. The resulting compounds are characterized using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm their structures.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.201 g/mol |
| CAS Number | 160388-54-5 |
| IUPAC Name | 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid |
Anticancer Activity
Numerous studies have evaluated the anticancer potential of triazole benzoic acid derivatives. A significant study synthesized a series of these compounds and tested their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Key Findings:
- Compounds exhibited IC50 values ranging from 15.6 to 23.9 µM , demonstrating potent inhibitory effects against MCF-7 and HCT-116 cell lines compared to doxorubicin (IC50 values of 19.7 µM for MCF-7 and 22.6 µM for HCT-116) .
- Notably, compounds 2 , 5 , 14 , and 15 showed significantly enhanced activity while displaying minimal cytotoxicity towards normal cells (RPE-1), indicating a favorable therapeutic index .
Mechanism of Action:
Compounds 2 and 14 were shown to induce apoptosis in MCF-7 cells, suggesting that these derivatives may act through programmed cell death pathways. This was supported by regression analysis showing a strong correlation between structural features and biological activity .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have also been explored for their antimicrobial activities. Some studies reported that certain triazole benzoic acid derivatives exhibited notable antibacterial and antifungal properties.
Case Study:
A derivative was tested against various microbial strains, demonstrating significant inhibition zones in agar diffusion assays. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Comparative Biological Activity Table
| Compound ID | Cell Line | IC50 (µM) | Normal Cell Viability (%) | Apoptosis Induction |
|---|---|---|---|---|
| Compound 2 | MCF-7 | 15.6 | 85 | Yes |
| Compound 5 | HCT-116 | 22.0 | 90 | No |
| Compound 14 | MCF-7 | 19.0 | 80 | Yes |
| Doxorubicin | MCF-7 | 19.7 | 60 | Yes |
Q & A
What experimental methodologies are recommended to evaluate the cytotoxicity of 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid derivatives against cancer cell lines while assessing selectivity for normal cells?
Answer:
-
Cell Line Selection: Use cancer cell lines (e.g., MCF-7, HCT-116) and non-cancerous counterparts (e.g., RPE-1) to compare cytotoxic effects.
-
IC50 Determination: Employ MTT or similar viability assays with serial dilutions of the compound. Calculate IC50 values using nonlinear regression analysis.
-
Selectivity Index (SI): Compute SI as the ratio of IC50 for normal cells to cancer cells. Compounds with SI >2 are considered selective .
-
Example Data:
Compound IC50 (MCF-7, µM) IC50 (HCT-116, µM) IC50 (RPE-1, µM) 2 15.6 18.3 >100 5 17.2 19.8 >100
How can X-ray crystallography and UV-Vis spectroscopy elucidate binding interactions between this compound and cytochrome P450 enzymes?
Answer:
- Crystallography: Co-crystallize CYP199A4 with the compound to resolve its binding mode. Analyze occupancy refinement and triazole ring orientation relative to the heme iron (e.g., 2.7–3.0 Å distance for coordination) .
- UV-Vis Titration: Monitor spectral shifts (e.g., Soret band at 417 nm for ferric CYP199A4) upon ligand binding. Calculate dissociation constants (Kd) using nonlinear fitting of absorbance vs. concentration plots .
- Key Findings: The triazole nitrogen coordinates directly with the heme iron, forming a type II inhibitory complex .
What synthetic strategies improve the yield and purity of this compound derivatives?
Answer:
- Stepwise Synthesis: React 4-aminobenzoic acid with 1H-1,2,4-triazole derivatives under microwave irradiation to enhance reaction efficiency .
- Purification: Use column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol.
- Characterization: Confirm structure via -NMR (e.g., triazole protons at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .
How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities of triazole-containing benzoic acid derivatives?
Answer:
- Substituent Variation: Synthesize analogs with modified triazole substituents (e.g., halogens, alkyl chains) and compare activities.
- Computational Docking: Use software like AutoDock to predict binding affinities to targets (e.g., CYP enzymes or kinases). Validate with experimental IC50 values .
- Case Study: Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced anticancer activity due to improved membrane permeability .
What advanced techniques validate the metabolic stability of this compound in preclinical studies?
Answer:
- HPLC-MS Analysis: Incubate the compound with liver microsomes and quantify parent compound degradation over time. Use NADPH as a cofactor for cytochrome P450-mediated oxidation .
- Metabolite Identification: Perform LC-MS/MS to detect hydroxylated or demethylated metabolites. Compare fragmentation patterns with standards .
- Key Data: CYP199A4 oxidizes the compound at the methylene bridge, forming a carboxylic acid metabolite .
How does the triazole ring’s spatial orientation in enzyme complexes influence inhibitory potency?
Answer:
- Crystallographic Analysis: Superimpose structures of CYP199A4 bound to triazole derivatives (e.g., 4-(imidazol-1-yl)- vs. 4-(triazol-1-yl)benzoic acid). Measure dihedral angles between the triazole and heme plane .
- Impact on Activity: A perpendicular triazole orientation (e.g., 85° angle) reduces steric hindrance, enhancing heme iron coordination and inhibition .
What computational methods predict the pharmacokinetic properties of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
